N-(5-Amino-2-fluorophenyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-9-2-4-10(5-3-9)14(18)17-13-8-11(16)6-7-12(13)15/h2-8H,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHKZAPANYCVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-4-methylbenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The amino group and fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
HDAC Inhibitors
Several 4-methylbenzamide derivatives exhibit HDAC inhibitory activity, with substituents on the phenyl ring dictating selectivity and potency:
- Key Findings: Compound 109 shows stronger HDAC1 inhibition (Ki = 12 nM) compared to HDAC3 (Ki = 72 nM), while Compound 136 has reduced potency but improved HDAC3 selectivity . The target compound’s 5-amino-2-fluorophenyl group may enhance hydrogen bonding with HDAC catalytic sites, similar to B10’s imidazolyl interactions with HDAC2 residues (Cys156, His146) .
Kinase Inhibitors
4-Methylbenzamide derivatives hybridized with purine or imidazole moieties demonstrate kinase inhibition:
Antimicrobial and Enzyme Inhibitors
Pyrazoline-linked 4-methylbenzamide derivatives show varied bioactivities:
Physicochemical and Structural Comparisons
- Key Findings :
- The target compound’s LogP (~2.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.
- Analogs with lipophilic groups (e.g., heptyloxy in ) may exhibit prolonged half-lives but poorer aqueous solubility.
Biological Activity
N-(5-Amino-2-fluorophenyl)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article will explore the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzamides, characterized by the following structure:
- Chemical Formula: CHFNO
- Molecular Weight: 236.27 g/mol
The presence of an amino group, a fluorine atom, and a methyl group on the benzamide structure contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound has been shown to:
- Inhibit Enzymatic Activity: It may act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and have been implicated in cancer progression.
- Induce Apoptosis: Studies suggest that it promotes programmed cell death in cancer cells, enhancing its potential as an anticancer agent.
- Modulate Signaling Pathways: The compound may influence various signaling pathways related to cell survival and proliferation.
Structure-Activity Relationships (SAR)
Understanding the SAR helps elucidate how modifications to the compound's structure affect its biological activity. A comparative analysis with similar compounds reveals that:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Fluorine and methyl substitutions | Potential HDAC inhibitor |
| N-(5-Amino-2-fluorophenyl)benzamide | Lacks methyl group | Reduced biological activity |
| N-(5-Amino-2-fluorophenyl)-3-methylbenzamide | Different substitution pattern | Varies in enzyme interaction |
The presence of the methyl group at the para position enhances the compound's lipophilicity, potentially improving its cell membrane permeability and bioavailability.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of fluorinated benzamides exhibit potent anticancer properties. For instance, compounds similar to this compound showed IC values as low as 1.30 μM against HepG2 liver cancer cells, indicating significant cytotoxicity .
- HDAC Inhibition : Research focused on fluorinated benzamides reported enhanced selectivity towards class I HDACs. The compound's ability to inhibit HDAC3 was particularly noted, with implications for its use in cancer therapies targeting epigenetic modifications .
- Combination Therapies : Further studies indicated that when combined with other chemotherapeutic agents like taxol, this compound could improve overall anticancer efficacy, suggesting potential for use in combination therapies .
Q & A
Q. What are the standard synthetic routes for N-(5-Amino-2-fluorophenyl)-4-methylbenzamide, and how do reaction conditions influence yield?
The compound is typically synthesized via amide coupling between 5-amino-2-fluoroaniline and 4-methylbenzoyl chloride. Key steps include activating the carboxylic acid (e.g., using coupling agents like DCC or EDCI with DMAP) in anhydrous solvents (e.g., dichloromethane) under inert atmospheres . Reaction temperature (−50°C to room temperature) and stoichiometric ratios (1:1.2 amine:acyl chloride) critically impact purity and yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Routine characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm amine and amide proton environments and aromatic substitution patterns .
- Mass spectrometry (ESI-TOF or HRMS) for molecular weight validation .
- X-ray crystallography (using SHELX or WinGX suites) to resolve 3D structure and hydrogen-bonding networks, particularly for polymorph identification .
- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .
Q. How can researchers optimize storage conditions to maintain compound stability?
Store in airtight, light-resistant containers under inert gas (argon) at −20°C. Desiccants (silica gel) prevent hydrolysis of the amide bond. Periodic stability checks via TLC or HPLC are advised, especially if used in long-term biological assays .
Advanced Research Questions
Q. What computational strategies predict the compound’s interactions with biological targets?
Advanced studies employ:
- Molecular docking (AutoDock Vina, Schrödinger) to map binding affinities with enzymes (e.g., kinases) or receptors, using crystal structures from the PDB .
- Molecular dynamics simulations (GROMACS) to analyze ligand-protein stability over time (50–100 ns trajectories), focusing on fluorine’s role in hydrophobic interactions .
- QSAR models to correlate substituent effects (e.g., fluorine position) with bioactivity .
Q. How can conflicting bioactivity data in different assay systems be resolved?
Discrepancies (e.g., IC₅₀ variations in cell-based vs. enzyme assays) require:
- Dose-response re-evaluation under standardized conditions (pH, temperature, solvent controls).
- Metabolic stability assays (e.g., liver microsomes) to assess compound degradation .
- Orthogonal assays (SPR, ITC) to validate binding kinetics independently .
Q. What role does the fluorine substituent play in modulating electronic properties and bioactivity?
The 2-fluoro group:
- Enhances lipophilicity (logP ↑ by ~0.5 units), improving membrane permeability .
- Acts as a hydrogen-bond acceptor, stabilizing interactions with kinase ATP-binding pockets (e.g., via C-F⋯H-N motifs) .
- Reduces metabolic oxidation compared to non-fluorinated analogs, as shown in CYP450 inhibition assays .
Q. How can researchers design experiments to study the compound’s metabolic stability?
Use in vitro models :
- Liver microsomes (human/rat) incubated with NADPH, analyzing half-life (t₁/₂) via LC-MS .
- Recombinant CYP isoforms (e.g., CYP3A4) to identify major metabolizing enzymes.
- Reactive metabolite screening (glutathione traps) to detect potential toxic intermediates .
Q. What methods elucidate the compound’s reaction mechanisms in synthetic pathways?
- Kinetic studies (NMR monitoring) to track intermediate formation (e.g., acyloxyphosphonium ions in DCC-mediated couplings) .
- Isotopic labeling (¹⁸O in amide carbonyl) to confirm nucleophilic acyl substitution pathways .
- DFT calculations (Gaussian 16) to model transition states and activation energies .
Q. How do fluorescence properties of related benzamide derivatives inform their application in imaging studies?
Structural analogs (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide) exhibit pH-dependent fluorescence (λₑₓ = 280 nm, λₑₘ = 340 nm), useful for:
- Metal ion sensing (e.g., Pb²⁺ detection via fluorescence quenching) .
- Cellular imaging (confocal microscopy) after functionalization with targeting moieties (e.g., folate conjugates) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
